

A Cross-Study Comparison of Baseline Demographics in Early Alzheimer's Disease Trials

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Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of **baseline** patient demographics from two pivotal Phase 3 clinical trials in early-stage Alzheimer's disease (AD): the A4 Study (Anti-Amyloid Treatment in Asymptomatic Alzheimer's) and the EVOKE/EVOKE+ trials for oral semaglutide. Understanding the characteristics of enrolled populations is crucial for interpreting clinical trial outcomes, assessing the generalizability of findings, and designing future research.

Experimental Protocols & Methodology

The collection of **baseline** demographic and clinical data is a foundational step in any clinical trial, occurring during the screening and enrollment period. The process ensures that the enrolled participants meet the specific inclusion and exclusion criteria defined in the study protocol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Patient Screening: The screening process begins once a potential participant expresses interest in a trial.[\[4\]](#) It involves several stages to determine eligibility.[\[2\]](#)[\[4\]](#)

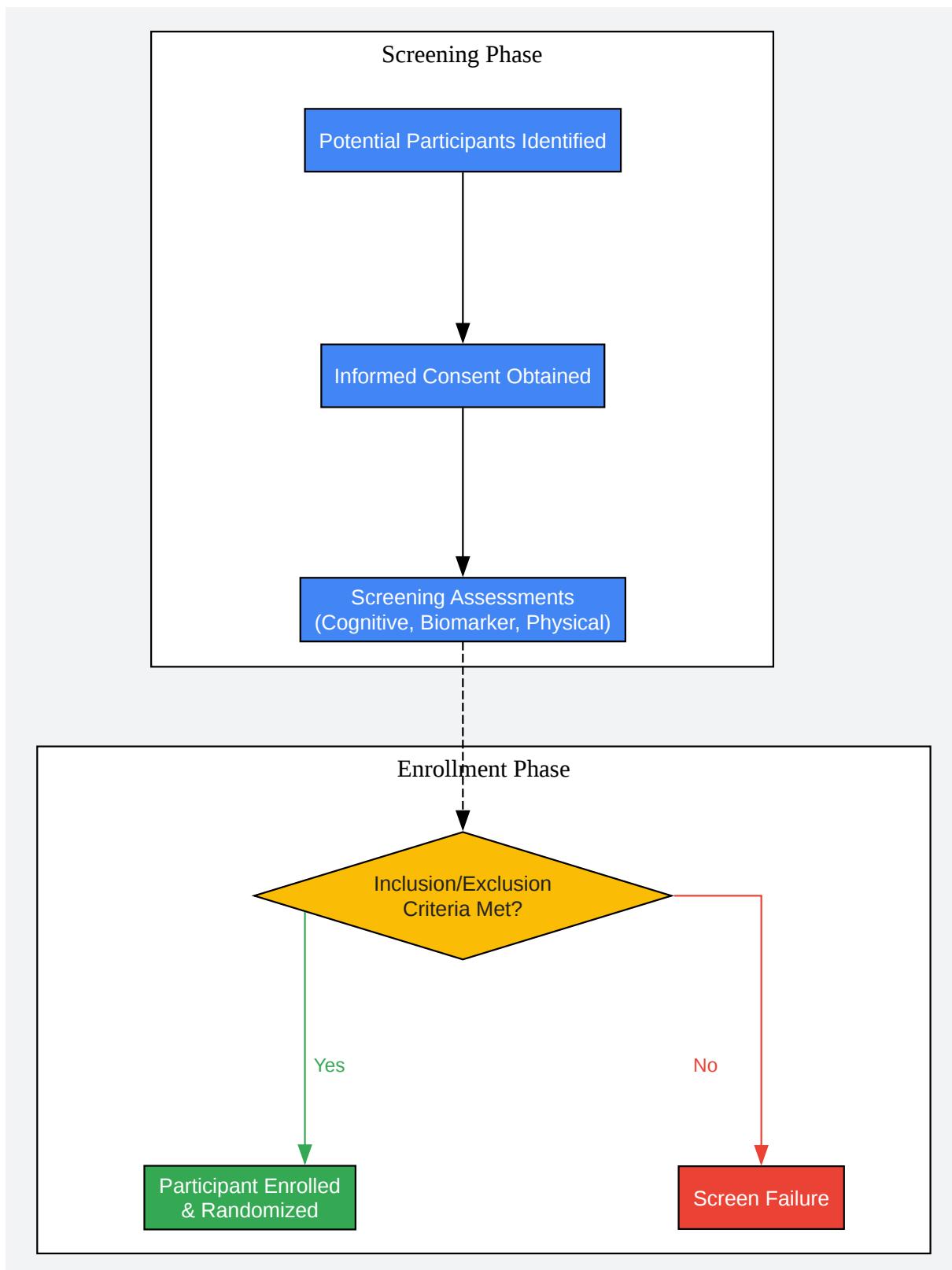
- Pre-screening: An initial evaluation, often conducted via online forms or telephone interviews, to quickly identify candidates who may be eligible for the study.[\[4\]](#)
- Informed Consent: Before any study-specific procedures are performed, participants must provide informed consent, signifying they understand the trial's purpose, procedures,

potential risks, and benefits.[3][4][5]

- Screening Visit: This involves a comprehensive assessment at the clinical site.[4] Key activities include:
 - Medical History Review: A thorough review of the participant's past and current medical conditions.[3][4]
 - Physical Examination: A complete physical assessment conducted by a healthcare provider.[3][4]
 - Cognitive and Functional Assessments: Standardized tests are administered to quantify cognitive function and the ability to perform daily activities. Common assessments in AD trials include the Mini-Mental State Examination (MMSE), Clinical Dementia Rating scale Sum of Boxes (CDR-SB), and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[6][7]
 - Biomarker Confirmation: For AD trials, this often includes PET imaging or cerebrospinal fluid (CSF) analysis to confirm the presence of amyloid pathology.[8][9]
 - Laboratory Tests: Blood and urine samples are collected for safety assessments and to rule out other conditions.[4]
- 2. Enrollment and Randomization: A participant is officially enrolled after the study team confirms they have met all inclusion criteria and none of the exclusion criteria.[5] Following enrollment, participants are typically randomized to a treatment arm, a process that assigns them by chance to receive either the investigational drug or a placebo.[3]
- 3. Data Collection and Management: All data collected during screening and throughout the trial are recorded in Case Report Forms (CRFs). The use of standardized data collection methods, such as those from the Clinical Data Interchange Standards Consortium (CDISC), is required by regulatory bodies like the FDA to ensure data integrity and facilitate analysis.[10]

Patient Screening and Enrollment Workflow

The following diagram illustrates the typical workflow for screening and enrolling participants in a clinical trial.

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Standard clinical trial patient screening and enrollment workflow.

Cross-Study Comparison of Baseline Demographics

The table below summarizes key **baseline** demographic and clinical characteristics of participants from the A4 Study and the EVOKE/EVOKE+ trials. Both studies focused on individuals in the early stages of Alzheimer's disease but had different specific inclusion criteria, leading to distinct population profiles.

Characteristic	A4 Study (Preclinical AD)	EVOKE/EVOKE+ (MCI or Mild Dementia due to AD)
Number of Participants	~1150	3808
Age Range (Years)	65 to 85	55 to 85
Cognitive Status at Entry	Cognitively unimpaired with amyloid evidence	Mild Cognitive Impairment (MCI) or Mild Dementia
CDR Global Score	0	0.5
Biomarker Status	Amyloid-positive (via PET)	Amyloid-positive
APOE4 Carrier Status	Not a primary inclusion criterion	Heterozygous: 46.7%, Homozygous: 12.3%
Concurrent AD Medication	Not specified (unlikely due to preclinical stage)	~60% (Donepezil: 36.3%, Memantine: 11.9%)
Key Inclusion Criteria	Evidence of brain amyloid pathology without clinically evident cognitive impairment. [9]	Diagnosis of MCI or mild dementia due to AD.[11]

Data for the A4 study is based on its statistical analysis plan and design.[9][12] Data for the EVOKE/EVOKE+ trials is based on results presented at the 2025 CTAD conference.[11]

This comparison highlights the different stages of early AD targeted by these major clinical trials. The A4 study enrolled a "preclinical" population, who were cognitively normal but had biological evidence of AD, representing a prevention-focused approach.[9][12] In contrast, the EVOKE trials enrolled patients who were already experiencing mild cognitive symptoms, which is reflected in their higher CDR scores and significant use of existing AD medications at

baseline.[\[11\]](#) These differences are critical for interpreting the efficacy and safety results of each respective therapeutic agent.

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